

Application of C16 Galactosylceramide in Immune Cell Activation Studies

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Compound of Interest

Compound Name: C16 Galactosylceramide

Cat. No.: B019202

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For Researchers, Scientists, and Drug Development Professionals

Introduction

C16 Galactosylceramide (C16- α -GalCer) is a synthetic glycolipid antigen that serves as a potent and specific activator of invariant Natural Killer T (iNKT) cells. As a structural analog of the well-characterized α -Galactosylceramide (KRN7000), which possesses a C26 acyl chain, C16- α -GalCer offers a valuable tool for dissecting the intricate mechanisms of iNKT cell-mediated immune responses. The length of the N-acyl chain of α -Galactosylceramide analogues is a critical determinant of the resulting cytokine profile, influencing the balance between T helper 1 (Th1) and T helper 2 (Th2) type immune responses. Generally, analogues with shorter acyl chains tend to elicit a more Th2-biased cytokine response, characterized by the production of interleukin-4 (IL-4). This makes C16- α -GalCer a particularly interesting molecule for studies aiming to modulate the nature of the immune response.

This document provides detailed application notes and protocols for the use of **C16 Galactosylceramide** in immune cell activation studies, targeting researchers, scientists, and professionals in drug development.

Principle of Action

C16 Galactosylceramide, like other α -Galactosylceramides, is presented by the non-classical MHC class I-like molecule, CD1d, which is expressed on the surface of various antigen-presenting cells (APCs) such as dendritic cells (DCs), macrophages, and B cells.[\[1\]](#)[\[2\]](#)[\[3\]](#) The

glycolipid's acyl chain anchors within the hydrophobic grooves of the CD1d molecule, while the galactose headgroup is exposed. This CD1d-glycolipid complex is then recognized by the semi-invariant T cell receptor (TCR) expressed by iNKT cells.[3] This trimolecular interaction triggers the activation of iNKT cells, leading to the rapid secretion of a diverse array of cytokines, including interferon-gamma (IFN- γ) and IL-4.[2][4] These cytokines, in turn, orchestrate a downstream cascade of immune activation, influencing the function of other immune cells including NK cells, T cells, B cells, and DCs.[2][3]

Data Presentation

The following tables summarize quantitative data on the effects of α -Galactosylceramide and its analogues on immune cell activation. While specific data for C16- α -GalCer is limited in publicly available literature, the provided data for other acyl chain variants illustrates the expected trends and provides a framework for experimental design.

Table 1: In Vitro Cytokine Production by Murine Splenocytes Stimulated with α -Galactosylceramide Analogues

α -GalCer Analogue	Concentration (ng/mL)	IFN- γ (pg/mL)	IL-4 (pg/mL)	Th1/Th2 Bias
KRN7000 (C26:0)	100	2500 - 5000	1000 - 2000	Mixed Th1/Th2
C20:2 Analogue	100	500 - 1000	2000 - 4000	Th2-biased
C16:0 (Expected)	100	Lower than KRN7000	Higher than KRN7000	Th2-biased

Note: The data for KRN7000 and C20:2 are representative values compiled from multiple studies. The values for C16:0 are expected trends based on the established structure-activity relationship of α -Galactosylceramide analogues.

Table 2: In Vitro Activation of Human Peripheral Blood Mononuclear Cells (PBMCs) with α -Galactosylceramide

Cell Type	Stimulant	Concentration	Primary Cytokines Induced
Human iNKT Cells	α -Galactosylceramide	100 - 1000 ng/mL	IFN- γ , IL-4, TNF- α , IL-2
Human NK Cells	(downstream of iNKT activation)	-	IFN- γ
Human B Cells	(downstream of iNKT activation)	-	Antibody Production

Experimental Protocols

Protocol 1: In Vitro Activation of Murine Splenocytes with C16 Galactosylceramide

Objective: To assess the ability of **C16 Galactosylceramide** to induce cytokine production from murine splenocytes.

Materials:

- **C16 Galactosylceramide**
- Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 μ g/mL streptomycin)
- Spleen from a C57BL/6 mouse
- 96-well flat-bottom culture plates
- ELISA kits for murine IFN- γ and IL-4
- CO2 incubator (37°C, 5% CO2)

Procedure:

- Prepare Splenocyte Suspension:

- Aseptically harvest the spleen from a C57BL/6 mouse and place it in a petri dish containing 5 mL of complete RPMI-1640 medium.
- Gently tease the spleen apart using sterile forceps and a syringe plunger to release the cells.
- Pass the cell suspension through a 70 μ m cell strainer to obtain a single-cell suspension.
- Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the pellet in 1 mL of ACK lysis buffer to lyse red blood cells. Incubate for 1-2 minutes at room temperature.
- Add 9 mL of complete RPMI-1640 medium and centrifuge again.
- Resuspend the cell pellet in complete RPMI-1640 medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
- Cell Plating and Stimulation:
 - Adjust the splenocyte concentration to 2×10^6 cells/mL in complete RPMI-1640 medium.
 - Plate 100 μ L of the cell suspension (2×10^5 cells) into each well of a 96-well flat-bottom plate.
 - Prepare serial dilutions of **C16 Galactosylceramide** in complete RPMI-1640 medium (e.g., from 1 ng/mL to 1000 ng/mL).
 - Add 100 μ L of the **C16 Galactosylceramide** dilutions to the respective wells. For the negative control, add 100 μ L of medium only.
 - Incubate the plate for 48-72 hours in a CO2 incubator at 37°C.
- Cytokine Analysis:
 - After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
 - Carefully collect the supernatant from each well.

- Measure the concentrations of IFN- γ and IL-4 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.

Protocol 2: In Vitro Activation of Human PBMCs with C16 Galactosylceramide

Objective: To evaluate the activation of human iNKT cells within a PBMC population by **C16 Galactosylceramide**.

Materials:

- **C16 Galactosylceramide**
- Ficoll-Paque PLUS
- Human peripheral blood
- Complete RPMI-1640 medium
- 96-well round-bottom culture plates
- Flow cytometer
- Fluorochrome-conjugated antibodies against human CD3, Va24-J α 18 TCR, IFN- γ , and IL-4
- Brefeldin A
- CO2 incubator (37°C, 5% CO2)

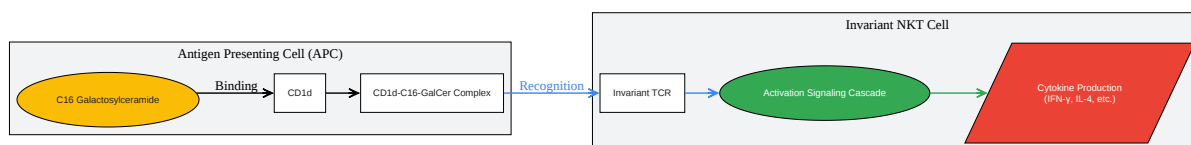
Procedure:

- Isolate PBMCs:
 - Dilute fresh human peripheral blood 1:1 with PBS.
 - Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
 - Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

- Carefully collect the buffy coat layer containing the PBMCs.
- Wash the PBMCs twice with PBS and resuspend in complete RPMI-1640 medium.
- Determine the cell concentration and viability.
- Cell Plating and Stimulation:
 - Adjust the PBMC concentration to 1×10^6 cells/mL in complete RPMI-1640 medium.
 - Plate 200 μ L of the cell suspension (2×10^5 cells) into each well of a 96-well round-bottom plate.
 - Add **C16 Galactosylceramide** to the desired final concentration (e.g., 100 ng/mL). Include an unstimulated control.
 - Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.
 - For the last 4 hours of incubation, add Brefeldin A (e.g., 10 μ g/mL) to each well to block cytokine secretion and allow for intracellular accumulation.
- Intracellular Cytokine Staining and Flow Cytometry:
 - After incubation, harvest the cells and wash with PBS.
 - Stain the cells with fluorochrome-conjugated antibodies against surface markers (CD3 and Va24-Ja18 TCR) to identify iNKT cells.
 - Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
 - Stain for intracellular cytokines using fluorochrome-conjugated antibodies against IFN- γ and IL-4.
 - Wash the cells and resuspend in FACS buffer.
 - Acquire the samples on a flow cytometer and analyze the percentage of IFN- γ and IL-4 producing iNKT cells.

Visualization of Signaling Pathways and Workflows

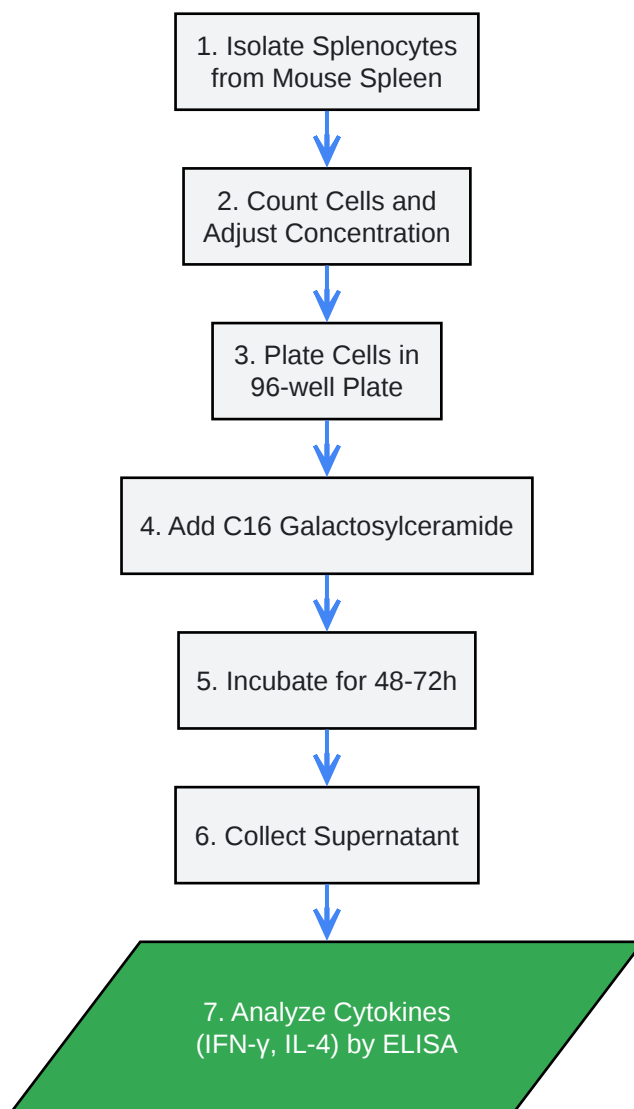
Signaling Pathway of iNKT Cell Activation



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Caption: iNKT cell activation by **C16 Galactosylceramide** presented on CD1d.

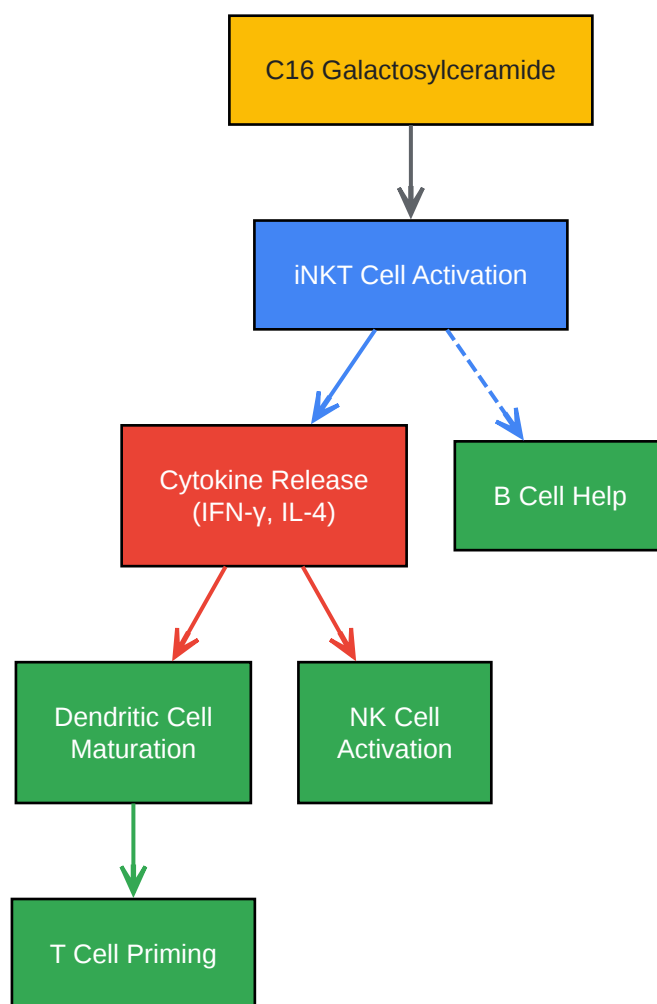
Experimental Workflow for In Vitro Murine Splenocyte Activation



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Caption: Workflow for stimulating murine splenocytes with **C16 Galactosylceramide**.

Logical Relationship of Downstream Immune Activation



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Caption: Downstream effects following iNKT cell activation by **C16 Galactosylceramide**.

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